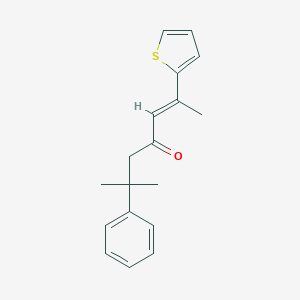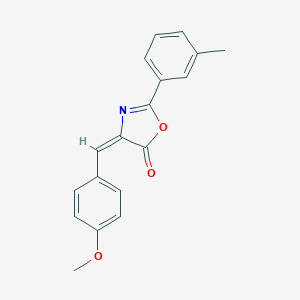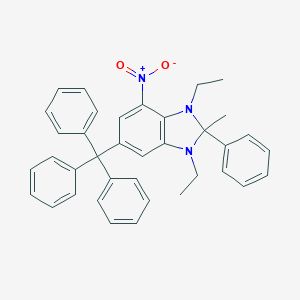
1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structural features, including multiple substituents such as ethyl, methyl, nitro, phenyl, and trityl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
科学研究应用
1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the ethyl, nitro, and trityl groups.
1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar but lacks the methyl and nitro groups.
Uniqueness
1,3-DIETHYL-2-METHYL-4-NITRO-2-PHENYL-6-(TRIPHENYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trityl group, in particular, enhances its stability and potential for various applications.
属性
分子式 |
C37H35N3O2 |
|---|---|
分子量 |
553.7 g/mol |
IUPAC 名称 |
1,3-diethyl-2-methyl-4-nitro-2-phenyl-6-tritylbenzimidazole |
InChI |
InChI=1S/C37H35N3O2/c1-4-38-33-26-32(27-34(40(41)42)35(33)39(5-2)36(38,3)28-18-10-6-11-19-28)37(29-20-12-7-13-21-29,30-22-14-8-15-23-30)31-24-16-9-17-25-31/h6-27H,4-5H2,1-3H3 |
InChI 键 |
DGMQMJARJPBXLN-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])N(C1(C)C6=CC=CC=C6)CC |
规范 SMILES |
CCN1C2=C(C(=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])N(C1(C)C6=CC=CC=C6)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)
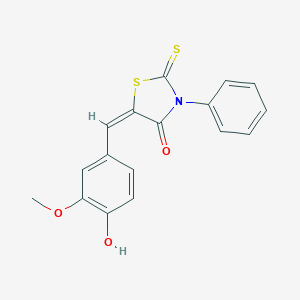
![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)
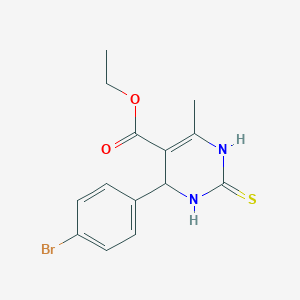
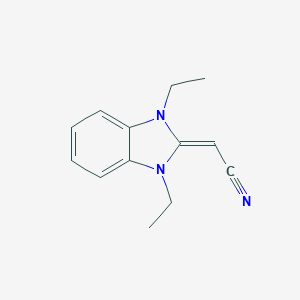
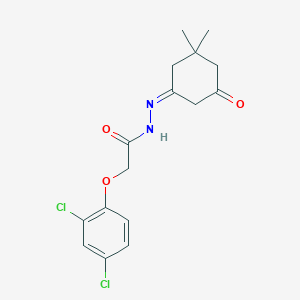
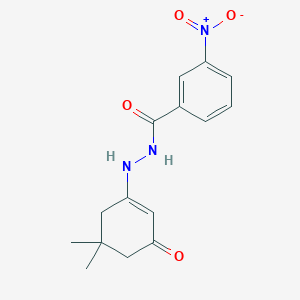
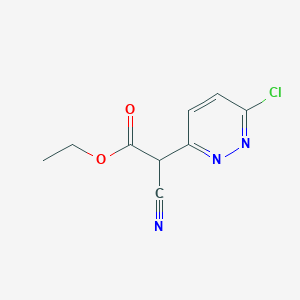
![N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]naphthalen-1-amine](/img/structure/B274207.png)
